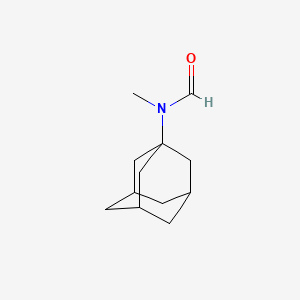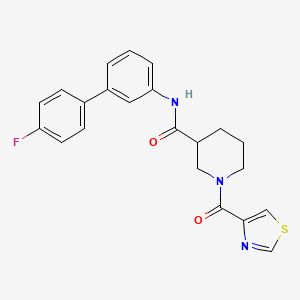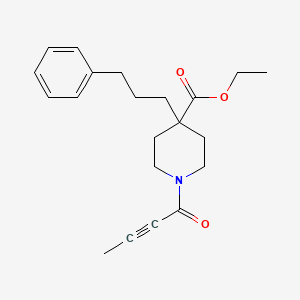
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate is a complex organic compound with a unique structure that combines pyridine and pyran rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the formation of the pyran ring. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate aldehydes and amines.
Formation of the Pyran Ring: This involves cyclization reactions, often using catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridine and pyran rings allow the compound to fit into specific binding sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate: shares similarities with other pyridine and pyran derivatives, such as:
Uniqueness
The unique combination of ethyl and methyl groups in this compound provides distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-22-16(20)13-12(10-6-5-7-18-8-10)11(15(19)21-3)9(2)23-14(13)17/h5-8,12H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFZPQAHKMCVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C(=O)OC)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B4921349.png)
![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![4-Methyl-1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4921367.png)
![7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)
![(5E)-5-[[5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4921372.png)

![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)


![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)

